3-Bromo-6-chloro-4-methylpyridazine

Palladium-Catalyzed Cross-Coupling Regioselective Synthesis Suzuki-Miyaura Coupling

Equip your synthetic workflows with 3-Bromo-6-chloro-4-methylpyridazine, the definitive bifunctional pyridazine scaffold. Its orthogonal C3-Br and C6-Cl sites enable sequential, site-selective Suzuki-Miyaura couplings—unlocking diverse 3,6-disubstituted libraries unobtainable with symmetrical dihalogenated analogs. The electron-deficient diazine core, modulated by the C4 methyl group, ensures predictable regioselectivity in cross-coupling and SNAr reactions. Avoid synthetic failure, regioisomeric mixtures, and yield loss by choosing the authentic, reactivity-validated building block for kinase inhibitor discovery, CYP1A2 chemical probe design, and agrochemical SAR programs.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
Cat. No. B8053199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-4-methylpyridazine
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1Br)Cl
InChIInChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3
InChIKeyXIZGZDLULLUTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9): A Pyridazine Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9) is a halogenated pyridazine derivative with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol [1]. This heterocyclic compound features a pyridazine core — a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 — substituted with bromine at position 3, chlorine at position 6, and a methyl group at position 4 [2]. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the pyridazine scaffold is recognized as a privileged structure for drug design [3]. Its halogenated architecture enables selective cross-coupling reactions, making it valuable for constructing complex organic molecules in kinase inhibitor development and crop protection agent synthesis .

Why 3-Bromo-6-chloro-4-methylpyridazine Cannot Be Replaced by Generic Pyridazine Analogs in Regioselective Synthesis


Substituting 3-bromo-6-chloro-4-methylpyridazine with other halogenated pyridazines, such as 3,6-dichloropyridazine or 3-bromo-6-methylpyridazine, introduces significant risks to synthetic efficiency and product fidelity. The compound's unique orthogonal reactivity profile — featuring two distinct halogen leaving groups (bromo at C3, chloro at C6) with differing reactivity toward palladium-catalyzed cross-coupling — enables sequential, site-selective functionalization that is not achievable with symmetrical dihalogenated analogs [1]. Furthermore, the electron-deficient diazine core, combined with the steric and electronic influence of the C4 methyl group, modulates the regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions in ways that closely related compounds cannot replicate [2]. Generic substitution without accounting for these differential reactivities may lead to undesired regioisomeric mixtures, lower yields, or complete synthetic failure in multi-step sequences [3].

Quantitative Differentiation Evidence: 3-Bromo-6-chloro-4-methylpyridazine vs. Closest Analogs


Orthogonal Reactivity: Differential Cross-Coupling Rates Between C3-Bromo and C6-Chloro Positions

In palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides generally exhibit significantly higher reactivity than aryl chlorides under identical conditions. For pyridazine systems specifically, the C3-bromo position of 3-bromo-6-chloro-4-methylpyridazine undergoes coupling more rapidly than the C6-chloro position, enabling sequential orthogonal functionalization. This differential reactivity is quantified by the relative reaction rates: aryl bromides react approximately 10-100 times faster than aryl chlorides in standard Pd(0)-catalyzed couplings [1]. In contrast, symmetrical dihalogenated pyridazines such as 3,6-dichloropyridazine lack this intrinsic reactivity differential, leading to statistical mixtures of mono- and di-coupled products unless carefully controlled stoichiometry is employed [2].

Palladium-Catalyzed Cross-Coupling Regioselective Synthesis Suzuki-Miyaura Coupling

Regioselectivity Control: C4-Methyl Steric Shielding vs. Unsubstituted Pyridazine Analogs

The C4-methyl group in 3-bromo-6-chloro-4-methylpyridazine provides steric shielding that influences the regioselectivity of nucleophilic aromatic substitution (SNAr) at the adjacent C3 and C5 positions. This steric effect differentiates the compound from 3-bromo-6-chloropyridazine (lacking the C4-methyl), where both halogen-bearing positions exhibit similar accessibility to nucleophiles [1]. In practice, the C4-methyl group reduces the rate of nucleophilic attack at the C3-bromo position by approximately 2- to 5-fold relative to the unsubstituted analog, as estimated from comparative studies of methyl-substituted diazines [2]. This controlled attenuation of reactivity can be exploited to achieve cleaner mono-substitution outcomes when desired.

Nucleophilic Aromatic Substitution Steric Effects Regioselectivity

CYP1A2 Enzyme Inhibition: Selectivity Profile vs. Other Pyridazine Derivatives

3-Bromo-6-chloro-4-methylpyridazine has been identified as a selective inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in drug metabolism and procarcinogen activation [1]. While quantitative IC₅₀ data for this specific compound is not available in the open literature, the selectivity for CYP1A2 over other CYP isoforms (e.g., CYP2D6, CYP3A4) distinguishes it from broader-spectrum pyridazine-based CYP inhibitors. This selectivity profile is relevant for medicinal chemists designing probe molecules or lead compounds where off-target CYP inhibition must be minimized [2]. In contrast, many pyridazine derivatives exhibit broader or different CYP inhibition spectra, making this compound a more targeted tool for specific metabolic studies.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Optimal Application Scenarios for 3-Bromo-6-chloro-4-methylpyridazine in Research and Development


Sequential Orthogonal Cross-Coupling for 3,6-Differentially Substituted Pyridazine Libraries

Utilize the differential reactivity of the C3-Br and C6-Cl positions in palladium-catalyzed Suzuki-Miyaura couplings to sequentially introduce two distinct aryl/heteroaryl groups. First, couple the more reactive C3-Br position under mild conditions (e.g., Pd(PPh₃)₄, 60°C), then employ slightly harsher conditions (e.g., Pd₂(dba)₃/XPhos, 100°C) to functionalize the C6-Cl position. This strategy enables the efficient construction of diverse 3,6-disubstituted pyridazine libraries for kinase inhibitor discovery programs [1].

CYP1A2-Focused Metabolic Probe Development

Leverage the selective CYP1A2 inhibition profile of 3-bromo-6-chloro-4-methylpyridazine as a starting point for designing chemical probes to study CYP1A2-mediated drug metabolism. The compound's halogenated structure also facilitates rapid derivatization via cross-coupling to optimize potency and physicochemical properties while maintaining isoform selectivity [2].

Agrochemical Intermediate for Fungicide and Herbicide Synthesis

Employ 3-bromo-6-chloro-4-methylpyridazine as a key intermediate in the synthesis of pyridazine-based fungicides and herbicides. The pyridazine scaffold is well-validated in agrochemical patent literature for microbiocidal activity [3]. The orthogonal halogens enable modular assembly of candidate molecules for structure-activity relationship (SAR) studies in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloro-4-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.